Home > Products > Screening Compounds P60011 > 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid - 1226383-83-0

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Catalog Number: EVT-3228959
CAS Number: 1226383-83-0
Molecular Formula: C13H15BrO3
Molecular Weight: 299.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate

Compound Description: This compound is a tetrapeptide containing a tetrahydropyran ring. The research focuses on its crystal structure, revealing a helical conformation stabilized by intramolecular hydrogen bonding. [] This interaction contributes to a rigid β-turn structure. Intermolecular hydrogen bonding further links the molecules into a three-dimensional framework within the crystal. []

Relevance: This compound shares the tetrahydropyran ring system with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. The study highlights the structural impact of substituents on the tetrahydropyran ring, which can influence its conformation and intermolecular interactions. []

[(±)-(2,4,6-cis)-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

Compound Description: CTHP is investigated for its antihyperalgesic effects in mice, demonstrating efficacy in chemical and thermal pain models. [] The study suggests its mechanism of action involves the NO/cGMP/KATP pathway and κ-opioid receptors. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

Compound Description: This compound is an orally active CCR5 antagonist, demonstrating potential for treating HIV infection. [] The research focuses on developing a practical synthesis method for this complex molecule. []

Relevance: This compound, like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, contains a tetrahydropyran ring. Notably, it exists as part of a larger, more complex structure, emphasizing the versatility of the tetrahydropyran moiety in medicinal chemistry and its potential incorporation into diverse molecular frameworks. []

7-(4-carboxyphenyl)-8-oxo-5,8-dihydro-6H-benzo[h]chromeno[3,2-b]xanthylium acetate

Compound Description: This complex hybrid molecule is formed through a Michael condensation reaction involving a chalcone and a substituted 2H-chromen-2-one. [] The study explores the reactivity of these compounds and their potential for creating diverse polyoxaheterocyclic systems. []

Relevance: While structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this compound exemplifies the use of similar starting materials and reaction conditions to those potentially employed in the synthesis of tetrahydropyran derivatives. []

7-(4′-fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)-3-hydroxy-5-OXO-5-13C-heptanoic acid

Compound Description: This compound is a potent HMG-CoA reductase inhibitor designed for studying enzyme interactions using 13C NMR techniques. []

Relevance: Although structurally different from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this compound shares a similar carboxylic acid functionality. [] This comparison highlights the importance of specific functional groups in conferring biological activity, even within diverse structural contexts.

trans-6-[2-(4′-fluoro −3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)ethyl]-3,4,5,6-tetrahydro-6-13C-4-hydroxy-2H-pyran-2-one

Compound Description: Similar to compound 5, this compound is also a potent HMG-CoA reductase inhibitor incorporating a 13C label for studying enzyme interactions. []

Relevance: This compound shares the tetrahydropyran ring system with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. It also features a biphenyl group, highlighting the potential for incorporating aromatic substituents onto the tetrahydropyran ring to modulate biological activity. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐ (1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C] butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

Compound Description: BMY-22089 is synthesized using a convergent approach, incorporating a 14C label for potential use in metabolic studies. [] This compound likely possesses significant biological activity, given the presence of the tetrazole and fluorophenyl groups, which are commonly found in pharmaceuticals.

Relevance: This compound shares the tetrahydropyran ring system with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. The presence of the bis(4-fluorophenyl) moiety in BMY-22089 demonstrates the potential for incorporating similar di-substituted aromatic rings, like a 4-bromophenyl group, onto the tetrahydropyran scaffold. []

Acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester

Compound Description: This compound's crystal structure analysis reveals a stable sugar moiety with a chair conformation for the pyranoid ring. [] All acetyl groups adopt an equatorial position, further contributing to the molecule's stability. []

Relevance: This compound, like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, features a tetrahydropyran ring. The study emphasizes the conformational preferences of the tetrahydropyran ring and the influence of substituents on its overall three-dimensional structure. []

2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones

Compound Description: These substituted compounds were synthesized using a novel one-pot, multicomponent reaction involving a pyranone, a triazolethiol, and phthalic anhydrides. []

Relevance: This class of compounds, although structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, emphasizes the utility of pyranone derivatives as building blocks for synthesizing diverse heterocyclic systems. []

3-[3-(N′-Benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones

Compound Description: These substituted compounds were synthesized using a one-pot, three-component reaction involving a pyranone, a triazolethiol, and various aldehydes. []

Relevance: This class of compounds, while structurally different from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, highlights the synthetic versatility of pyranone derivatives as valuable synthons in multicomponent reactions. []

3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives

Compound Description: This group of compounds is synthesized through a one-pot, four-component condensation reaction involving a pyranone derivative, showcasing a simple and efficient approach for their preparation. []

Relevance: Although structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this group of compounds highlights the utility of pyranone derivatives as versatile building blocks in multicomponent reactions for synthesizing diverse heterocyclic systems. []

Compound Description: This compound is synthesized via an electrochemically induced multicomponent reaction, demonstrating a novel synthetic approach. [] It exhibits promising potential for biomedical applications, particularly in regulating inflammatory diseases. []

Relevance: This compound possesses a 4-bromophenyl group, similar to 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, highlighting the potential biological relevance of this substituent. [] While the core structures differ, the shared presence of this group suggests potential similarities in their pharmacological profiles.

(1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)acetic acid (2-hydroxy-benzylidene)hydrazide

Compound Description: This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac. [] Its crystal structure analysis reveals intermolecular hydrogen bonds that contribute to the formation of centrosymmetric dimers. []

Relevance: This compound, like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, possesses a tetrahydropyran ring and an acetic acid side chain. The study underscores the importance of these structural motifs in developing NSAIDs and their potential for influencing drug-target interactions. []

Methyl 2-benzoylamino-3-dimethylaminopropenoate

Compound Description: This versatile compound reacts with various 1,3-diketones and potential 1,3-diketones to produce a variety of fused pyranones, highlighting its utility in organic synthesis. []

Relevance: This compound can potentially react with appropriate diketones to form tetrahydropyran rings, similar to the one present in 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. [] This connection emphasizes a possible synthetic route for creating structurally related compounds using common building blocks.

trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones

Compound Description: This series of compounds and their corresponding dihydroxy acids were synthesized and tested for their ability to inhibit HMG-CoA reductase. [] The research revealed a significant increase in inhibitory potency when substituents were introduced at specific positions on the pyrrole ring. []

Relevance: These compounds share the tetrahydropyran-2-one core structure with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. [] The study emphasizes the impact of substituents on biological activity, suggesting that modifications to the tetrahydropyran ring can significantly alter its pharmacological profile.

(+)-(4R)-trans-2-(4-fluorophenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide

Compound Description: This compound exhibits potent HMG-CoA reductase inhibitory activity, surpassing that of the fungal metabolite compactin. []

Relevance: This compound shares the tetrahydropyran-2-one core structure with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. [] The presence of the 4-fluorophenyl group in this potent inhibitor highlights the potential for incorporating similar aromatic substituents, such as a 4-bromophenyl group, to modulate the biological activity of the tetrahydropyran scaffold.

Compound Description: This compound, co-crystallized with citric acid, is investigated for its potential in treating glucose-related disorders, including type 2 diabetes mellitus and metabolic syndrome. []

Relevance: This compound, like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, features a tetrahydropyran ring. [] The study emphasizes the pharmaceutical relevance of this ring system and its potential for developing new therapeutic agents.

Compound Description: This Schiff base hydrazone and its corresponding metal complexes were synthesized and evaluated for their antimicrobial activities. [] The complexes demonstrated enhanced antimicrobial activity compared to the parent ligand. []

Relevance: Although structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this compound showcases the use of a structurally similar pyran-2-one motif in medicinal chemistry. [] This connection highlights the versatility of this structural motif in creating compounds with potential biological applications.

3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one (bromo-DHAA)

Compound Description: This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, including those incorporating pyran-2-one, pyridazine, quinoxaline, and benzothiazine moieties. [, ]

Relevance: This compound is structurally related to 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, sharing the key pyran-2-one ring system. [] Its diverse reactivity highlights the potential for modifying the 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid structure to create a library of related compounds with potentially diverse biological activities.

10-substituted-3,4,10,10a-tetrahydro-2H-1,9-dioxa-4aazaphenanthrenes

Compound Description: This group of compounds was synthesized using a multi-step process starting from 2-nitrophenol. [] The synthesis involves the formation of a benzoxazinone intermediate and highlights the potential for creating diverse heterocyclic compounds from simple starting materials. []

Relevance: While structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this group of compounds exemplifies the synthesis of heterocyclic systems containing six-membered oxygen-containing rings. [] This approach may inspire similar synthetic strategies for accessing diverse analogs of the target compound.

2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide

Compound Description: This enaminonitrile serves as a versatile synthon for synthesizing various heterocyclic compounds, including pyranones, chromenes, pyridines, coumarins, pyranoisoxazoles, pyranopyrazoles, and pyranopyrimidines. []

Relevance: Although structurally different from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this enaminonitrile exemplifies the use of multicomponent reactions in constructing diverse heterocyclic scaffolds. [] This approach could be adapted to access structurally related compounds by incorporating appropriately functionalized tetrahydropyran derivatives.

Relevance: Like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this compound features a tetrahydropyran ring within its structure. [] The research highlights the importance of carefully evaluating both the efficacy and safety profiles of compounds containing this ring system, considering potential species-specific differences in their pharmacological effects.

4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone

Compound Description: This compound reacts with various activated methylene compounds under acidic or basic conditions to yield 2H-pyran-2-ones and fused pyran-2-ones, highlighting its utility as a synthetic intermediate. []

Relevance: This compound can be utilized in a similar manner to compound 14 to generate diverse pyran-2-one derivatives, including those potentially related to 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. [] This connection highlights the possibility of employing similar synthetic strategies to access structurally related compounds with potential biological activities.

6-(2-nitrostyryl)-2H-pyran-2-ones

Compound Description: These compounds serve as key intermediates in the synthesis of 5,6-dihydro-1H-benzo[c]quinolizin-1-ones, highlighting their utility in accessing fused heterocyclic systems. []

Relevance: This class of compounds, although structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, showcases the reactivity of pyran-2-ones towards the formation of fused ring systems. [] Such reactions could potentially be adapted to synthesize structurally related compounds by incorporating a suitable tetrahydropyran derivative.

4-[(4-bromo-2-formylphenyl)(propyl)amino]butanoic acid

Compound Description: This compound serves as a key intermediate in the synthesis of a CCR5 antagonist. []

Relevance: This compound features a 4-bromophenyl group, similar to 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, emphasizing the potential for incorporating this moiety into diverse molecular frameworks. [] It also highlights a possible starting material for synthesizing related compounds by further elaboration of the butanoic acid side chain.

Source and Classification

The compound is derived from tetrahydropyran, a cyclic ether, and incorporates a brominated phenyl group. It falls under the category of organic compounds that exhibit potential biological activity due to the presence of the bromine atom, which can enhance reactivity and interaction with biological targets. Its classification as an acetic acid derivative positions it within a broader category of carboxylic acids that are known for their utility in drug development and synthesis.

Synthesis Analysis

The synthesis of 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can be achieved through several methods, often involving multi-step synthetic routes. A common approach includes:

  1. Formation of Tetrahydropyran Ring: The initial step typically involves the cyclization of a suitable precursor, such as a diol or a diketone, in the presence of an acid catalyst to form the tetrahydropyran structure.
  2. Bromination: The introduction of the bromine atom can be accomplished through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
  3. Acetylation: The final step involves the introduction of the acetic acid moiety, which can be achieved through esterification or direct acylation using acetic anhydride or acetyl chloride.

These steps can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Relevant Data

  • Molecular Weight: Approximately 285.15 g/mol.
  • Melting Point: Specific data not widely available; empirical testing may be required for precise measurements.
Chemical Reactions Analysis

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is involved in various chemical reactions:

  1. Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, which are significant in creating prodrugs or modifying solubility properties.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of other derivatives.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Mechanism of Action

The mechanism of action for 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid primarily involves its interaction with biological targets through:

  • Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially altering their activity.
  • Lipophilicity: The bromophenyl substituent enhances membrane permeability, allowing the compound to penetrate cellular barriers more effectively.

This interaction profile suggests potential applications in drug development, particularly in targeting specific pathways or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid include:

  • Solubility: Likely soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic characteristics.
  • Stability: Generally stable under ambient conditions but may decompose under extreme pH or temperature conditions.

Relevant Data

  • Appearance: Typically appears as a white to off-white solid.

Empirical data on boiling point and specific heat may require experimental determination.

Applications

The applications of 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid are diverse and include:

  1. Pharmaceutical Development: Its structure suggests potential activity against various biological targets, making it a candidate for drug design.
  2. Synthetic Intermediate: Useful in organic synthesis for creating more complex molecules through further functionalization.
  3. Biological Studies: May serve as a tool compound in studying mechanisms related to brominated phenols or tetrahydropyrans in biological systems.

Properties

CAS Number

1226383-83-0

Product Name

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

IUPAC Name

2-[4-(4-bromophenyl)oxan-4-yl]acetic acid

Molecular Formula

C13H15BrO3

Molecular Weight

299.16

InChI

InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)

InChI Key

HFPKEGBGYCDIHI-UHFFFAOYSA-N

SMILES

C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Br

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.